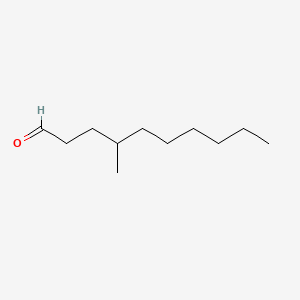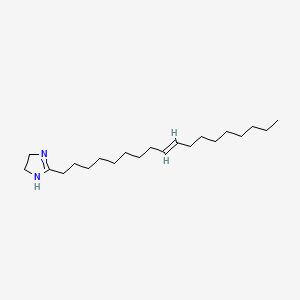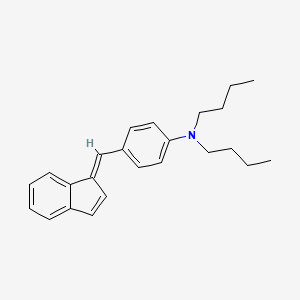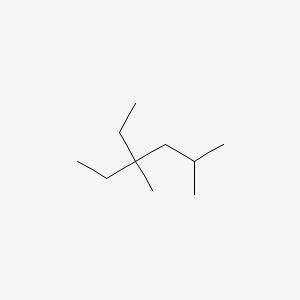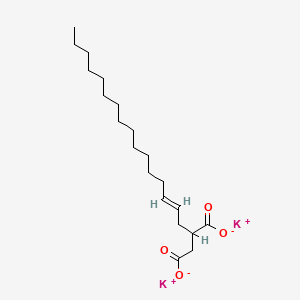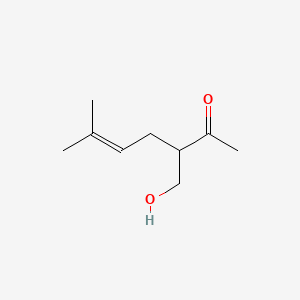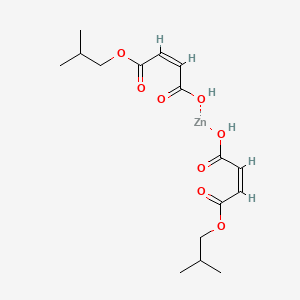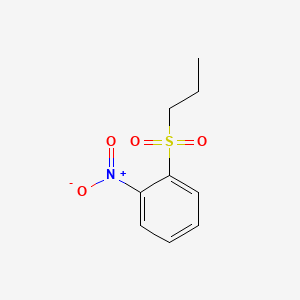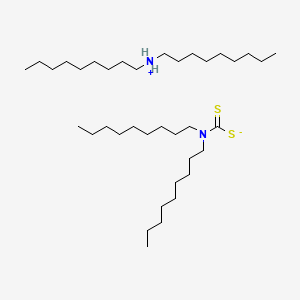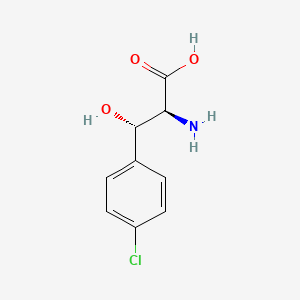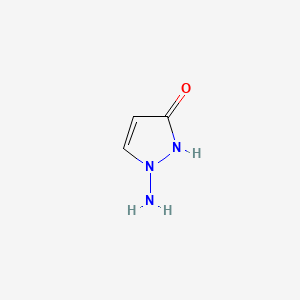
Aminodihydropyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminodihydropyrazolone is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminodihydropyrazolone can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of 5-amino-1,2-dihydro-3H-pyrazol-3-one with ethyl acetylpyruvate in acetic acid yields this compound . The reaction conditions typically involve heating the reactants in an acidic medium to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as metal salts, can also enhance the reaction efficiency and selectivity. Additionally, solvent-free conditions or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Aminodihydropyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and properties.
Scientific Research Applications
Aminodihydropyrazolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of aminodihydropyrazolone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can interfere with cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Aminodihydropyrazolone can be compared with other similar compounds, such as:
Aminopyrazoles: These compounds also contain an amino group and a pyrazole ring but differ in their substitution patterns and biological activities.
Phenazopyridine: This compound is used as a urinary tract analgesic and shares some structural similarities with this compound.
Pyrazolopyridines: These compounds have a fused pyrazole and pyridine ring system and exhibit different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both an amino group and a dihydropyrazolone ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and diverse reactivity make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial products.
Properties
CAS No. |
71412-13-0 |
|---|---|
Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-amino-1H-pyrazol-5-one |
InChI |
InChI=1S/C3H5N3O/c4-6-2-1-3(7)5-6/h1-2H,4H2,(H,5,7) |
InChI Key |
XIHMGRFTGMUSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


